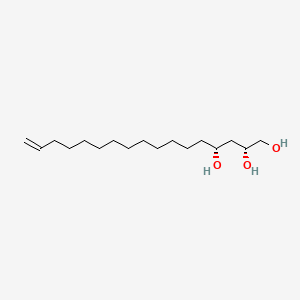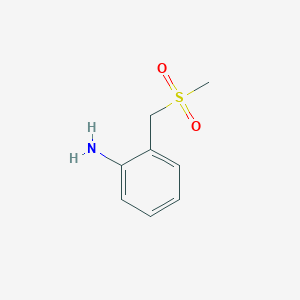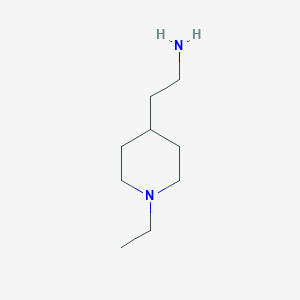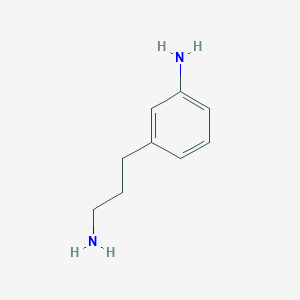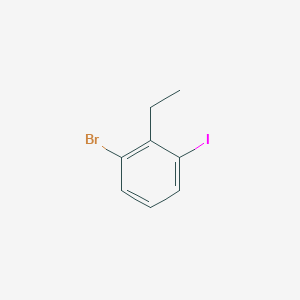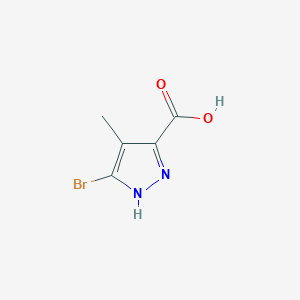
3-溴-4-甲基-1H-吡唑-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (BMPCA) is a type of organic compound belonging to the pyrazole family of compounds. It is a colorless solid with a molecular formula of C5H5BrN2O2 and a molecular weight of 181.03 g/mol. BMPCA is a versatile compound that is used in a variety of applications in both laboratory and industrial settings. It is commonly used as a reagent in organic synthesis reactions and as a catalyst in various catalytic reactions. BMPCA is also used in the synthesis of a variety of pharmaceuticals, including antibiotics, antivirals, and anti-cancer drugs.
科学研究应用
合成和抗真菌活性
3-溴-4-甲基-1H-吡唑-5-羧酸是合成具有潜在抗真菌活性的各种吡唑衍生物的中间体。例如,从类似吡唑化合物合成的新型3-(二氟甲基)-1-甲基-1H-吡唑-4-羧酸酰胺显示出对几种植物病原真菌的中等至优异的抗真菌活性。通过体外菌丝生长抑制实验测试了这些化合物的抗真菌活性,结果显示有些化合物表现出比商业杀菌剂波斯卡利更高的活性。分子对接研究表明,这些化合物的抗真菌功效可能归因于它们与靶酶琥珀酸脱氢酶(SDH)上特定氨基酸形成氢键的能力 (Shijie Du et al., 2015)。
化学合成增强
3-溴-4-甲基-1H-吡唑-5-羧酸及其衍生物的化学合成一直是各种研究的主题,旨在改进合成途径和效率。一项研究详细介绍了一种改良的、经济的、高效的合成方法,用于从独家在4位溴化的1-甲基-3-丙基-1H-吡唑-5-羧酸开始,合成可变取代的吡唑并[4,3-d]嘧啶-7-酮。这种利用微波辐射的方法在明显较短的时间内提供了比传统加热方法更高的产率 (K. Khan et al., 2005)。
杀虫剂开发中的中间体
3-溴-4-甲基-1H-吡唑-5-羧酸是合成新杀虫化合物(如氯氟氰虫脒)的关键中间体。这个过程涉及从特定前体开始的一系列反应,导致氯氟氰虫脒的总产率为55.0%。通过各种光谱方法确认了产物的结构,突显了3-溴-4-甲基-1H-吡唑-5-羧酸在开发有效杀虫剂的重要性 (Chen Yi-fen et al., 2010)。
配位化合物和材料科学
另一个应用领域涉及合成配位化合物用于材料科学应用。与3-溴-4-甲基-1H-吡唑-5-羧酸密切相关的吡唑二羧酸衍生物已被用于合成新型单核CuII/CoII配位化合物。通过各种光谱方法对这些配合物进行了表征,并利用X射线衍射阐明了它们的晶体结构,展示了吡唑羧酸在配位化学和材料科学领域的多功能性 (S. Radi et al., 2015)。
安全和危害
作用机制
Target of Action
It is known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects of pyrazole derivatives can vary widely, depending on their specific targets and mode of action .
生化分析
Biochemical Properties
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids . This interaction can lead to the inhibition of the enzyme, thereby affecting the metabolic pathways involving D-amino acids. Additionally, 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid may interact with other biomolecules, such as transporters and binding proteins, altering their function and activity.
Cellular Effects
The effects of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to protect cells from oxidative stress induced by D-Serine . This protective effect is likely due to its interaction with D-amino acid oxidase, which reduces the production of reactive oxygen species. Furthermore, 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid may affect other cellular processes, such as cell proliferation and apoptosis, by modulating key signaling pathways.
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with D-amino acid oxidase results in the inhibition of the enzyme’s activity, thereby reducing the oxidative deamination of D-amino acids . This inhibition can lead to changes in gene expression and cellular metabolism, as the levels of D-amino acids and their metabolites are altered. Additionally, 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid may interact with other biomolecules, such as transporters and receptors, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is relatively stable under standard laboratory conditions . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid in in vitro or in vivo studies may lead to changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit protective effects, such as reducing oxidative stress and inflammation . At high doses, it may cause toxic or adverse effects, such as cellular damage and apoptosis. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while higher doses lead to toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid.
Metabolic Pathways
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its interaction with D-amino acid oxidase is a key example, where it inhibits the enzyme’s activity and affects the metabolism of D-amino acids . This inhibition can lead to changes in metabolic flux and metabolite levels, influencing cellular function and overall metabolism. Additionally, 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid may interact with other metabolic enzymes, further affecting metabolic pathways and cellular processes.
Transport and Distribution
The transport and distribution of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid within cells and tissues are crucial for its biochemical effects. The compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cells, 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid may localize to specific cellular compartments, such as the cytoplasm or mitochondria, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, if 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid localizes to the mitochondria, it may affect mitochondrial function and energy metabolism.
属性
IUPAC Name |
5-bromo-4-methyl-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(5(9)10)7-8-4(2)6/h1H3,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBJTYQPUOFEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617390 |
Source


|
| Record name | 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929554-40-5 |
Source


|
| Record name | 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)
